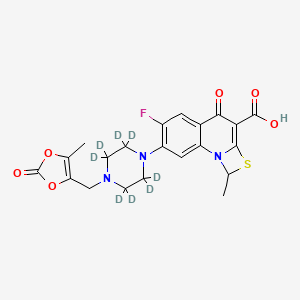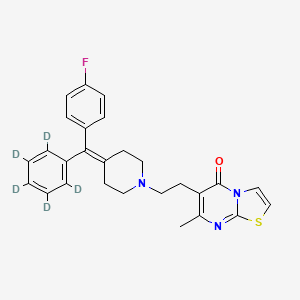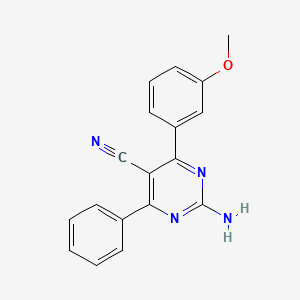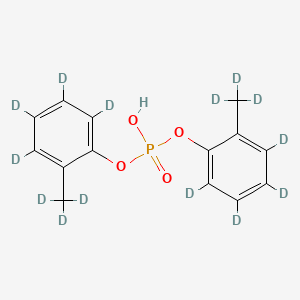![molecular formula C15H16O6S B12428960 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is utilized to detect β-glucosidases as an indicator of Enterococci and is also used in evaluating β-glucocerebrosidase activity related to Gaucher disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves the reaction of 4-methylumbelliferone with β-D-glucopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase to release 4-methylumbelliferone, which is fluorescent.
Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the glucopyranoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: β-glucosidase enzyme in an aqueous buffer solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and glucose.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Substituted derivatives of 4-methylumbelliferone.
科学的研究の応用
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to detect β-glucosidase activity.
Biology: Utilized in studies related to enzyme kinetics and enzyme-substrate interactions.
Medicine: Employed in diagnostic assays for Gaucher disease by evaluating β-glucocerebrosidase activity.
Industry: Used in the production of diagnostic kits and research reagents.
作用機序
The mechanism of action of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves its hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are β-glucosidase and β-glucocerebrosidase, and the pathways involved include the hydrolysis of glycosidic bonds .
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl-β-D-xylopyranoside: Another fluorogenic substrate used to detect β-xylosidase activity.
4-Methylumbelliferyl-β-D-galactopyranoside: Used to detect β-galactosidase activity.
Uniqueness
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one is unique due to its specific use in detecting β-glucosidase and β-glucocerebrosidase activities, making it particularly valuable in diagnosing Gaucher disease.
特性
分子式 |
C15H16O6S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15?/m1/s1 |
InChIキー |
JRHNIQQUVJOPQC-JPMCUGQXSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H](CS3)O)O)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)


![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)



